Miriplatintin is a third-generation, lipophilic platinum complex developed as an anticancer drug for the treatment of hepatocellular carcinoma (HCC) []. It is a cisplatin derivative with a high affinity for lipiodol, an oily contrast medium consisting of ethyl esters of iodized poppy seed oil. Miriplatintin is administered via the hepatic artery as a sustained-release formulation suspended in lipiodol [, ]. This targeted delivery allows for prolonged retention of the drug at the tumor site, enhancing its efficacy and minimizing systemic toxicity [].
Optimization of TACE protocols: Further research is needed to optimize TACE protocols, including the optimal dose and schedule of miriplatin administration, to maximize its therapeutic efficacy [].
Combination therapies: Investigating the potential synergistic effects of miriplatin in combination with other anticancer agents, such as epirubicin or cisplatin, could lead to improved treatment outcomes [, , , ].
Development of novel formulations: Exploring novel miriplatin formulations, such as lipidosomes [], could enhance its solubility, bioavailability, and therapeutic efficacy.
Miriplatin, known by its trade name Miripla, is a novel platinum-based chemotherapeutic agent primarily utilized in the treatment of hepatocellular carcinoma (HCC). It is a lipophilic compound that demonstrates unique mechanisms of action and pharmacological properties compared to traditional platinum drugs. The formulation of Miriplatin as a lipiodol suspension allows for targeted delivery in transarterial chemoembolization, enhancing its therapeutic efficacy while reducing systemic toxicity.
Miriplatin was developed by Dainippon Sumitomo Pharma, Osaka, Japan. It is derived from a structural modification of traditional platinum compounds, designed to improve solubility and bioavailability in clinical applications.
Miriplatin is classified as an antitumor agent within the group of platinum-based drugs. Its chemical classification falls under organometallic compounds due to the presence of a platinum atom coordinated with organic ligands.
The synthesis of Miriplatin involves the coordination of platinum with organic moieties that enhance its lipophilicity. The compound is synthesized through a series of reactions that typically include:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure proper coordination and stability of the platinum complex. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for Miriplatin is , indicating a complex with significant organic components that contribute to its unique properties. The structure features:
The molecular weight of Miriplatin is approximately 635.0 g/mol, and it exhibits a complex three-dimensional structure that can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy .
Miriplatin undergoes various chemical reactions that are critical for its mechanism of action:
The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of competing ligands. Detailed studies using spectroscopic methods provide insights into the reaction pathways and rates.
Miriplatin exerts its antitumor effects primarily through the following mechanisms:
Research indicates that Miriplatin's mechanism differs significantly from other platinum drugs, particularly in its ability to induce mitophagy and target mitochondrial proteases .
Relevant data from stability studies indicate that Miriplatin maintains its integrity for extended periods under appropriate storage conditions .
Miriplatin is primarily used in clinical settings for:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4